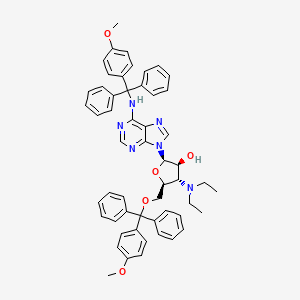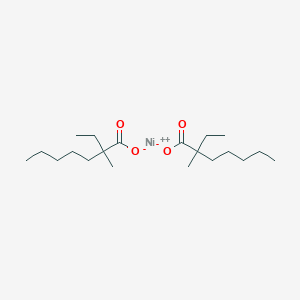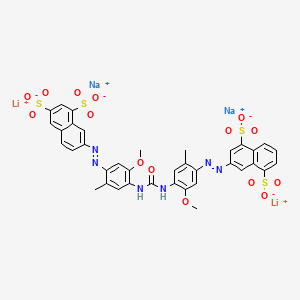
4-Amino-1-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-1H-imidazo(4,5-c)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-1H-imidazo(4,5-c)pyridine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-1H-imidazo(4,5-c)pyridine typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core and the attachment of the 2,3-dideoxy-beta-D-glycero-pentofuranosyl moiety. Common synthetic routes may include:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Glycosylation: The attachment of the sugar moiety can be done using glycosylation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions may be used to modify the sugar moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying nucleoside analogs.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis and function. This compound could be used in experiments to investigate the mechanisms of nucleic acid replication and repair.
Medicine
Medically, nucleoside analogs are used in the treatment of viral infections and cancer. This compound could potentially be explored for its antiviral or anticancer properties.
Industry
In industry, nucleoside analogs are used in the production of pharmaceuticals and diagnostic reagents. This compound could be used in the development of new drugs or diagnostic tools.
Wirkmechanismus
The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, where they can interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways would depend on the structure of the compound and its interactions with cellular enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analog used in antiviral therapy.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
The uniqueness of 4-Amino-1-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-1H-imidazo(4,5-c)pyridine lies in its specific structure, which may confer unique properties in terms of its biological activity and mechanism of action. Its imidazo[4,5-c]pyridine core and 2,3-dideoxy sugar moiety distinguish it from other nucleoside analogs.
Eigenschaften
CAS-Nummer |
130948-34-4 |
|---|---|
Molekularformel |
C11H14N4O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
[(2S,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14N4O2/c12-11-10-8(3-4-13-11)15(6-14-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13)/t7-,9+/m0/s1 |
InChI-Schlüssel |
DDDORMSWHUXEPZ-IONNQARKSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2C=CN=C3N |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C2C=CN=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)












